molecular formula C24H35NO17S B10777180 4'-Nitrophenyl-3I-thiolaminaritrioside

4'-Nitrophenyl-3I-thiolaminaritrioside

Cat. No.: B10777180
M. Wt: 641.6 g/mol
InChI Key: VWNONHZCCMYIGR-VGNFVTAUSA-N
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Description

4’-Nitrophenyl-3I-thiolaminaritrioside is a small molecule with the chemical formula C24H35NO17S. It is known for its complex structure, which includes multiple hydroxyl groups, a nitrophenyl group, and a thiol group.

Chemical Reactions Analysis

Types of Reactions

4’-Nitrophenyl-3I-thiolaminaritrioside can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkoxides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield disulfides, while reduction of the nitro group would yield aniline derivatives .

Scientific Research Applications

4’-Nitrophenyl-3I-thiolaminaritrioside has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Nitrophenyl-3I-thiolaminaritrioside involves its interaction with specific molecular targets, such as enzymes that recognize its glycosidic bonds. The compound can act as an inhibitor or substrate, depending on the enzyme and the context of the reaction. The pathways involved often include hydrolysis and redox reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl-β-D-glucopyranoside
  • 4-Nitrophenyl-β-D-galactopyranoside
  • 4-Nitrophenyl-β-D-mannopyranoside

Uniqueness

4’-Nitrophenyl-3I-thiolaminaritrioside is unique due to the presence of both nitrophenyl and thiol groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable tool in various research applications .

Properties

Molecular Formula

C24H35NO17S

Molecular Weight

641.6 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R,6R)-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H35NO17S/c26-5-10-13(29)16(32)17(33)24(41-10)43-21-15(31)12(7-28)40-23(19(21)35)42-20-14(30)11(6-27)39-22(18(20)34)38-9-3-1-8(2-4-9)25(36)37/h1-4,10-24,26-35H,5-7H2/t10-,11?,12-,13-,14?,15-,16+,17-,18?,19-,20?,21+,22?,23+,24+/m1/s1

InChI Key

VWNONHZCCMYIGR-VGNFVTAUSA-N

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)S[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)SC4C(C(C(C(O4)CO)O)O)O)O)O

Origin of Product

United States

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